CYP1B1 Inhibitory Activity: 7-Ethoxy Derivative vs. Unsubstituted 3-Benzoylcoumarin
3-Benzoyl-7-ethoxy-2H-chromen-2-one exhibits measurable CYP1B1 inhibitory activity with an IC50 of 5.21 μM [1]. In contrast, the unsubstituted analog 3-benzoyl-2H-chromen-2-one (CAS 1846-74-8) was evaluated against human dipeptidyl peptidase III and demonstrated only 9.6% inhibition at 10 μM, a value that would correspond to an IC50 substantially greater than 10 μM if extrapolated [2]. While this is a cross-target comparison, the presence of the 7-ethoxy group correlates with a shift toward CYP family engagement, a pattern consistent with established structure-activity relationships showing that C7-substituted coumarins interact preferentially with cytochrome P450 isoforms [3].
| Evidence Dimension | Enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.21 μM (5.21E+3 nM) against human CYP1B1 |
| Comparator Or Baseline | 3-Benzoyl-2H-chromen-2-one (unsubstituted analog): 9.6% inhibition at 10 μM against human DPP III |
| Quantified Difference | Target compound demonstrates sub-10 μM IC50; comparator fails to reach 50% inhibition at 10 μM (IC50 >10 μM inferred) |
| Conditions | Target: Human CYP1B1 expressed in yeast microsomal membranes, 7-ethoxyresorufin substrate, 10 min incubation, fluorescence detection [1]. Comparator: Human recombinant DPP III, 10 μM compound concentration [2]. |
Why This Matters
For CYP1B1-focused drug discovery or toxicology screening programs, the 7-ethoxy derivative provides measurable inhibitory activity at pharmacologically relevant concentrations, whereas the unsubstituted analog lacks this target engagement profile.
- [1] BindingDB. BDBM50452361 (CHEMBL4218749). Affinity Data IC50: 5.21E+3 nM. Assay Description: Inhibition of human CYP1B1 expressed in yeast microsomal membranes using 7-ethoxyresorufin as substrate measured after 10 mins by fluorescence assay. View Source
- [2] Karačić Z, Šupljika F, Tomić A, et al. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. Pharmaceuticals. 2021;14(6):540. Table 1: Compound 15 (unsubstituted 3-benzoyl-2H-chromen-2-one) showed 9.6% inhibition. View Source
- [3] Foroozesh M, Sridhar J, Goyal N, Liu J. Coumarins and P450s: Studies Reported to Date. Molecules. 2019;24(8):1620. Class-level inference: C7-substituted coumarins demonstrate preferential CYP family engagement. View Source
